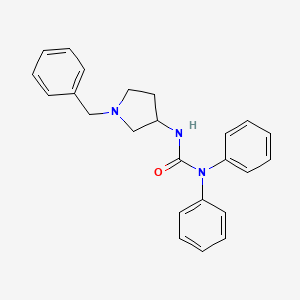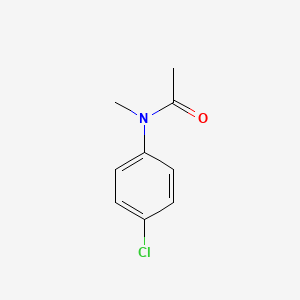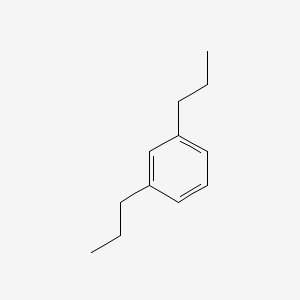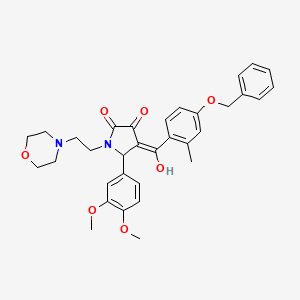![molecular formula C28H28BrN3O2S2 B12009317 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide CAS No. 618880-57-2](/img/structure/B12009317.png)
2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the following chemical formula:
C25H22BrN3O2S2
. - It belongs to the class of benzothienopyrimidine derivatives.
- The compound features a bromophenyl group, a hexahydrobenzothienopyrimidine core, and an acetamide functional group.
- Its systematic name is N-(4-bromophenyl)-2-{[3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- similar benzothienopyrimidine derivatives have been synthesized using various methods, including cyclization reactions and condensation processes.
- Industrial production methods may involve large-scale synthesis and purification, but detailed information is proprietary.
Chemical Reactions Analysis
- The compound may undergo various reactions:
- Oxidation : Oxidation of the sulfur atom in the thienopyrimidine ring.
- Reduction : Reduction of the carbonyl group (4-oxo) to the corresponding alcohol.
- Substitution : Substitution reactions at the bromophenyl group.
- Common reagents and conditions depend on the specific reaction type and functional group modifications.
- Major products would include derivatives with altered substituents or functional groups.
Scientific Research Applications
- Medicinal Chemistry : Investigate its potential as a drug candidate due to its unique structure.
- Biological Studies : Explore its interactions with biological targets (e.g., receptors, enzymes).
- Materials Science : Assess its properties for applications in materials, such as organic electronics.
- Pharmacology : Evaluate its pharmacokinetics and pharmacodynamics.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzothienopyrimidines or related heterocyclic structures.
- Uniqueness lies in the combination of the bromophenyl group, hexahydrobenzothienopyrimidine core, and acetamide moiety.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require further investigation
- [Sigma-Aldrich: 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide](https://www.sigmaaldrich.com/US/en/product/aldrich/l285560)
- NIST Chemistry WebBook: Acetamide, N-(4-bromophenyl)-
- Sigma-Aldrich: 3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- Synthesis and heterocyclization of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyrimidin-4(3H)-one
- [Biological activities of a newly synthesized pyrazoline derivative](https://link.springer.com/article/10.1007/s11626
Properties
CAS No. |
618880-57-2 |
|---|---|
Molecular Formula |
C28H28BrN3O2S2 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-butan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H28BrN3O2S2/c1-3-17(2)18-8-12-20(13-9-18)30-24(33)16-35-28-31-26-25(22-6-4-5-7-23(22)36-26)27(34)32(28)21-14-10-19(29)11-15-21/h8-15,17H,3-7,16H2,1-2H3,(H,30,33) |
InChI Key |
UNRDBKXLLWOYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009239.png)

![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12009243.png)

![1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12009261.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]propanehydrazide](/img/structure/B12009263.png)
![4-{4-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B12009271.png)




![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009295.png)
![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009301.png)
![N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12009315.png)
